3-Bromoquinolin-6-ol
Overview
Description
3-Bromoquinolin-6-ol is a heterocyclic aromatic compound with the molecular formula C9H6BrNO. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of a bromine atom at the third position and a hydroxyl group at the sixth position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolin-6-ol can be achieved through several methods. One common approach involves the bromination of quinolin-6-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-bromoquinoline using reducing agents such as lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere
Major Products Formed:
Substitution: 3-Methoxyquinolin-6-ol
Oxidation: 3-Bromoquinolin-6-one
Reduction: 3-Bromoquinoline
Scientific Research Applications
3-Bromoquinolin-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromoquinolin-6-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can disrupt the function of enzymes and proteins, leading to antimicrobial and anticancer effects. The compound may also interfere with DNA replication and repair processes, contributing to its biological activity .
Comparison with Similar Compounds
- 6-Bromoquinolin-4-ol
- 8-Hydroxyquinoline
- 3-Chloroquinolin-6-ol
Comparison: 3-Bromoquinolin-6-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and biological properties. Compared to 6-Bromoquinolin-4-ol, it has different substitution patterns that affect its chemical behavior. 8-Hydroxyquinoline, while similar in structure, lacks the bromine atom, resulting in different biological activities. 3-Chloroquinolin-6-ol, with a chlorine atom instead of bromine, exhibits different reactivity due to the varying electronegativity of the halogens .
Properties
IUPAC Name |
3-bromoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCRMJVOMNKTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564250 | |
Record name | 3-Bromoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-57-3 | |
Record name | 3-Bromoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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